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Compound of Interest

Compound Name: Aurofusarin

Cat. No.: B079076

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive spectroscopic comparison of the fungal polyketide aurofusarin and its key
derivatives. By presenting quantitative data, detailed experimental protocols, and visual
workflows, we aim to facilitate the identification, characterization, and further investigation of
these biologically active compounds.

Aurofusarin, a dimeric naphthoquinone produced by various Fusarium species, and its
precursors have garnered significant interest due to their diverse biological activities. A
thorough understanding of their spectroscopic properties is paramount for accurate
identification, purity assessment, and the development of analytical methods. This guide offers
a side-by-side comparison of their UV-Vis, NMR, and mass spectrometry data, supported by
detailed experimental methodologies.

Data Presentation: A Comparative Analysis

The following tables summarize the key spectroscopic data for aurofusarin and its primary
derivatives, offering a clear and concise comparison of their molecular characteristics.

Table 1: UV-Visible Absorption Maxima (Amax)
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Compound

Amax (nm)

Solvent

Aurofusarin

244, 268, 381[1]

Methanol

Rubrofusarin

224, 253, 278, 328, 410

Acetonitrile:Water

Nor-rubrofusarin

224, 253, 278, 328, 410

Acetonitrile:Water

Fuscofusarin

Not explicitly found

S Aurofusarin (0 Rubrofusarin (6 Nor-rubrofusarin (6
ppm) ppm) ppm)
-CHs 2.45 (s) 2.38 (s) Data not available
H-3 6.25 (s) 6.04 (s) Data not available
H-7 6.75 (s) 6.47 (d) Data not available
H-9 - 6.70 (d) Data not available
H-10 6.90 (s) - Data not available
-OCHs 3.95 (s) 3.92 (s) Data not available
-OH 15.20 (s) 14.91 (s) Data not available

s = singlet, d = doublet

Table 3: *C NMR Chemical Shifts (6) in CDCIs

© 2025 BenchChem. All rights reserved.

2/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6266765/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

I Aurofusarin (6 Rubrofusarin (6 Nor-rubrofusarin (6
ppm) ppm) ppm)
-CHs 20.7 20.5 Data not available
-OCHs 56.5 56.2 Data not available
C-2 165.0 165.2 Data not available
C-3 102.0 107.5 Data not available
C-4 182.0 185.0 Data not available
C-4a 108.0 108.2 Data not available
C-5 162.0 162.3 Data not available
C-6 100.0 97.9 Data not available
C-7 140.0 140.1 Data not available
C-8 160.0 160.9 Data not available
C-8a 105.0 105.2 Data not available
C-9 - 100.8 Data not available
C-10 101.0 - Data not available
C-10a 150.0 150.2 Data not available

Table 4: Mass Spectrometry Data
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Key Fragments

Compound Molecular Formula  [M+H]* (m/z)

(m/z)
Aurofusarin C30H18012 571.09[1] 553, 525, 285
Rubrofusarin C15H1205 273.08[1] 245, 217
Nor-rubrofusarin C14H1005 259.06 Data not available
Fuscofusarin C30H20012 557.11[1] Data not available
Aurofusarin + O C30H18013 587.08[1] Data not available
Aurofusarin + 20 C30H18014 603.08[1] Data not available
Aurofusarin + H20 C30H20013 589.10[1] Data not available
Dehydro-aurofusarin C30H16012 569.07 Data not available

Experimental Protocols

The following sections detail the general methodologies for the spectroscopic analysis of
aurofusarin and its derivatives.

UV-Visible Spectroscopy

UV-Vis spectra are typically recorded on a spectrophotometer in a quartz cuvette with a 1 cm
path length.[2] Samples are dissolved in a suitable solvent, such as methanol or an
acetonitrile/water mixture, to a concentration that provides an absorbance reading within the
linear range of the instrument (typically 0.1-1.0 AU).[2] The instrument is first blanked with the
solvent used to dissolve the sample. The spectrum is then recorded over a wavelength range
of 200-800 nm to determine the absorption maxima (Amax).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500
MHz). Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCIs), with
tetramethylsilane (TMS) added as an internal standard (& 0.00). For *H NMR, key parameters
include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of
approximately 15-20 ppm, and a relaxation delay of 1-2 seconds. For 13C NMR, a larger

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6266765/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6266765/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6266765/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6266765/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6266765/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6266765/
https://www.benchchem.com/product/b079076?utm_src=pdf-body
https://pdfs.semanticscholar.org/58d2/8bb808061fa27de976eb170db71c30c8a576.pdf
https://pdfs.semanticscholar.org/58d2/8bb808061fa27de976eb170db71c30c8a576.pdf
https://pdfs.semanticscholar.org/58d2/8bb808061fa27de976eb170db71c30c8a576.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

number of scans is typically required. Two-dimensional NMR experiments, such as COSY
(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation), are often employed for unambiguous assignment of
proton and carbon signals.[3][4]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is commonly performed using an electrospray
ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[5] Samples
are typically introduced via liquid chromatography (LC) to separate the components of a
mixture before they enter the mass spectrometer. For ESI in positive ion mode, a spray voltage
of around 3.2 kV and an ion source temperature of 350 °C are common starting points.[6] The
mass spectra are acquired over a mass-to-charge (m/z) range appropriate for the compounds
of interest. Fragmentation data (MS/MS) can be obtained by subjecting the parent ion to
collision-induced dissociation (CID) to aid in structural elucidation.[5]

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of
aurofusarin and its derivatives.
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Caption: Workflow for Spectroscopic Comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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